![molecular formula C17H16ClN3O3 B2506033 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide CAS No. 2034351-23-8](/img/structure/B2506033.png)
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
The compound 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a derivative of benzamide with potential pharmacological properties. It is structurally related to various other benzamide derivatives that have been studied for their affinity and selectivity towards different biological receptors, such as dopamine D(4) receptors , and for their anti-inflammatory activities . These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multiple steps, starting from a suitable benzamide precursor. For instance, N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, followed by reactions with various hydrazines to yield substituted pyrazoline derivatives . The synthesis process is guided by chemical and spectroscopic evidence to confirm the structure of the new compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, and its geometric bond lengths and angles were optimized using density functional theory (DFT). The molecular electrostatic potential (MEP) surface map was also investigated to understand the electronic characteristics of the molecule .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions to yield new compounds with different pharmacological properties. For instance, acryloyl derivatives of benzamides can react with hydrazine hydrate to form pyrazolines, which can be further modified, such as acetylation or reaction with morpholine, to yield N-substituted pyrazoline derivatives . These reactions are essential for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, are important for understanding their interactions in biological systems. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate was studied for its molar refractivity and polarizability in aqueous solutions containing sodium or lithium chloride. These properties were found to be concentration-dependent and provided insights into the drug's behavior in solution .
Scientific Research Applications
Bioactive Compound Synthesis
The compound has been explored for its utility in synthesizing potentially bioactive compounds. For instance, Abdel Hafez et al. (2001) described the synthesis of derivatives from visnaginone, leading to pyrazoline and N-acetylpyrazoline derivatives, suggesting a route for producing compounds with possible bioactivity (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001). Similarly, Abdulla et al. (2014) prepared a series of substituted pyrazole derivatives, indicating their potential for anti-inflammatory activities with good safety profiles (Mohamed M. Abdulla, A. Amr, M. Al-Omar, Azza A. Hussain, & A. Shalaby, 2014).
Reaction Mechanisms and Synthetic Pathways
Research has also focused on understanding the chemical reactions involving this compound. Dicker et al. (1984) explored the reactions of carbenoids with chromone-2-carboxylic esters, providing insights into cyclopropanation and novel ring system formation (I. D. Dicker, J. Shipman, & J. Suschitzky, 1984). Such studies are crucial for developing new synthetic methods and understanding chemical reactivity.
Pharmacological Activities
The pharmacological activities of derivatives of this compound have been a significant area of interest. For example, Faizi et al. (2017) synthesized and evaluated a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives for their anticonvulsant properties. This study highlights the compound's relevance in developing new therapeutic agents (M. Faizi, Reza Jahani, Seyed Abbas Ebadi, S. Tabatabai, E. Rezaee, Mehrnaz Lotfaliei, M. Amini, & A. Almasirad, 2017).
Analytical and Spectral Studies
Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, showcasing the importance of such compounds in developing new materials with potential applications in fields like antibacterial activities (H. Patel, 2020).
Mechanism of Action
Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .
properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-16-5-4-13(18)9-14(16)17(22)19-6-7-21-11-12(10-20-21)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHWMZODEJZLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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